molecular formula C15H12ClN3O B13858454 4-[5-(4-chloro-3-methoxyphenyl)-1H-pyrazol-4-yl]pyridine

4-[5-(4-chloro-3-methoxyphenyl)-1H-pyrazol-4-yl]pyridine

Cat. No.: B13858454
M. Wt: 285.73 g/mol
InChI Key: OWENGBALWNULEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[5-(4-chloro-3-methoxyphenyl)-1H-pyrazol-4-yl]pyridine is a heterocyclic compound that features a pyrazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(4-chloro-3-methoxyphenyl)-1H-pyrazol-4-yl]pyridine typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied for forming carbon–carbon bonds and is known for its mild and functional group tolerant reaction conditions . The process involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst and a base. The reaction is usually carried out in an aqueous or organic solvent at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-[5-(4-chloro-3-methoxyphenyl)-1H-pyrazol-4-yl]pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted derivatives with nucleophiles replacing the chloro group.

Scientific Research Applications

4-[5-(4-chloro-3-methoxyphenyl)-1H-pyrazol-4-yl]pyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[5-(4-chloro-3-methoxyphenyl)-1H-pyrazol-4-yl]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access . The pathways involved include signal transduction and metabolic pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-(4-chloro-3-methoxyphenyl)-1H-pyrazol-4-yl]pyridine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its chloro and methoxy substituents provide unique reactivity and interaction profiles compared to other similar compounds.

Properties

Molecular Formula

C15H12ClN3O

Molecular Weight

285.73 g/mol

IUPAC Name

4-[5-(4-chloro-3-methoxyphenyl)-1H-pyrazol-4-yl]pyridine

InChI

InChI=1S/C15H12ClN3O/c1-20-14-8-11(2-3-13(14)16)15-12(9-18-19-15)10-4-6-17-7-5-10/h2-9H,1H3,(H,18,19)

InChI Key

OWENGBALWNULEG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C=NN2)C3=CC=NC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.